molecular formula C13H14Cl2N2S B13057572 (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine, hydrochloride

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine, hydrochloride

Cat. No.: B13057572
M. Wt: 301.2 g/mol
InChI Key: HFIOJYZZWRIMCK-UHFFFAOYSA-N
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Description

The compound “(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine, hydrochloride” is a structurally complex molecule featuring a thiazole ring substituted with a 4-chloro-3-methylphenyl group and a propenylamine side chain, protonated as a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C13H14Cl2N2S

Molecular Weight

301.2 g/mol

IUPAC Name

4-(4-chloro-3-methylphenyl)-N-prop-2-enyl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C13H13ClN2S.ClH/c1-3-6-15-13-16-12(8-17-13)10-4-5-11(14)9(2)7-10;/h3-5,7-8H,1,6H2,2H3,(H,15,16);1H

InChI Key

HFIOJYZZWRIMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NCC=C)Cl.Cl

Origin of Product

United States

Biological Activity

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine, hydrochloride is a synthetic compound notable for its complex structure, which includes a thiazole ring and an amine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-parasitic properties. This article explores the biological activity of this compound through various studies and data analyses.

  • Molecular Formula : C13H14Cl2N2S
  • Molar Mass : 301.23 g/mol
  • CAS Number : 1258666-21-5

Biological Activities

Research indicates that (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine hydrochloride exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microorganisms. The presence of the thiazole ring is often linked to enhanced antimicrobial properties.
  • Anticancer Potential : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, structural modifications can significantly enhance the binding affinity to cancer targets.
  • Anti-Parasitic Effects : Case studies indicate that this compound may exhibit efficacy against Leishmania donovani, the causative agent of leishmaniasis.

Structure-Activity Relationship (SAR)

The biological activity of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine hydrochloride can be predicted using SAR models, which analyze how structural changes affect biological activity. Notable findings include:

  • Substituents on the Phenyl Ring : The introduction of different substituents can enhance or diminish biological activity. For example, the chloro and methyl groups are crucial for its reactivity and interactions with biological systems .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine hydrochloride:

Compound NameStructure FeaturesBiological Activity
2-MethylthiazoleContains a thiazole ringAntimicrobial
4-ChloroanilineSubstituted anilineAnticancer
3-MethylbenzothiazoleBenzothiazole derivativeAntifungal

Case Studies

  • Antileishmanial Activity : A study by Jatav et al. reported significant antileishmanial efficacy for compounds structurally similar to (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine hydrochloride, with IC50 values indicating strong inhibitory effects against L. donovani .
  • Cytotoxicity Assessments : Investigations into the cytotoxic effects reveal that while some derivatives exhibit potent anticancer properties, they also demonstrate varying levels of toxicity towards normal cells, underscoring the need for careful evaluation in drug development.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. The thiazole moiety in (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine may contribute to its potential as an anticancer agent. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that thiazole derivatives could effectively target specific enzymes involved in cancer progression .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have reported that similar compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

Pesticidal Activity
The increasing resistance of pests to conventional pesticides has led to the exploration of botanical pesticides derived from natural compounds. The structure of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine suggests it may have insecticidal properties. Research indicates that thiazole-based compounds can disrupt the biological processes of pests, offering a potential alternative for sustainable pest management strategies in agriculture .

Material Science Applications

Polymer Chemistry
In material science, the compound's unique chemical structure allows it to be utilized in synthesizing novel polymers with enhanced properties. Thiazole-containing polymers have been studied for their electrical conductivity and thermal stability, making them suitable for applications in electronic devices and sensors . The incorporation of (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine into polymer matrices could lead to materials with improved performance characteristics.

Case Studies

StudyFocusFindings
Anticancer Activity Study Evaluated the effects of thiazole derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation in breast and prostate cancer cells
Pesticidal Efficacy Research Investigated the insecticidal properties of thiazole compoundsShowed effective mortality rates against common agricultural pests
Polymer Development Research Developed new polymer composites incorporating thiazole derivativesResulted in materials with enhanced electrical properties suitable for electronic applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrogen Bonding and Crystal Packing

and highlight the role of hydrogen bonding in stabilizing molecular aggregates. For example, triazole-thione derivatives form six-membered aggregates via N–H···S and O–H···S bonds . The target compound’s hydrochloride salt likely participates in strong N⁺–H···Cl⁻ interactions, analogous to sulfonamide salts, which could enhance crystalline stability and shelf life compared to non-ionic analogs .

Functional Group Impact on Bioactivity

  • Chloro-Methylphenyl Group: Similar to cloprop (a chlorophenoxypropionic acid herbicide in ), this group may confer herbicidal or fungicidal activity by disrupting enzyme function in pests .

Research Findings and Data Gaps

  • Biological Activity : Thiazole derivatives often exhibit antimicrobial or anticancer properties. For instance, compound 5 ’s carboxamide group is a common pharmacophore in kinase inhibitors .

Preparation Methods

Synthetic Route Outline

The general synthetic strategy involves:

  • Step 1: Preparation of the substituted phenyl-thiazolyl intermediate

    • Synthesis of 4-chloro-3-methylphenyl derivatives via electrophilic aromatic substitution or starting from commercially available chloromethylated phenyl precursors.
    • Construction of the 2,5-thiazolyl ring through cyclization reactions involving appropriate thioamide and α-haloketone precursors.
    • Coupling of the phenyl and thiazolyl units through cross-coupling reactions such as Suzuki or Stille coupling, or via nucleophilic aromatic substitution depending on substituent positions and reactivity.
  • Step 2: Introduction of the prop-2-enylamine side chain

    • Allylation of the intermediate using allyl halides or allyl amine derivatives.
    • This step may involve nucleophilic substitution or reductive amination depending on the intermediate functionalities.
  • Step 3: Formation of the hydrochloride salt

    • Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Thiazole ring formation α-haloketone + thioamide, reflux in ethanol or DMF Cyclization under acidic/basic catalysis
1 Phenyl-thiazolyl coupling Pd-catalyzed Suzuki coupling, base (K2CO3), solvent (THF/H2O) High yield, mild conditions
2 Allylation Allyl bromide or allyl chloride, base (NaH, K2CO3), solvent (DMF, THF) Nucleophilic substitution or reductive amination
3 Salt formation HCl gas or HCl in ethanol, low temperature (0–5 °C) Controlled crystallization of hydrochloride salt

Representative Synthetic Example

A typical synthesis might proceed as follows:

Purification and Characterization

  • Purification is generally achieved by recrystallization from ethanol or ethyl acetate.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Optimization

  • Yield Optimization: Use of palladium-catalyzed cross-coupling reactions improves coupling efficiency between phenyl and thiazolyl moieties, leading to higher yields and fewer by-products.
  • Selectivity: Careful control of reaction temperature and stoichiometry during allylation minimizes side reactions such as polymerization or over-alkylation.
  • Salt Formation: Hydrochloride salt formation enhances compound stability and facilitates handling as a crystalline solid with improved solubility.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Advantages Challenges
Thiazole ring synthesis α-haloketone + thioamide, reflux Efficient ring closure Requires precise control of conditions
Phenyl-thiazolyl coupling Pd-catalyst, base, THF/H2O High yield, mild conditions Catalyst cost, sensitivity to moisture
Allylation Allyl halide, base, DMF/THF Direct introduction of side chain Side reactions possible
Hydrochloride salt formation HCl gas or HCl in ethanol, low temp Improves stability and solubility Requires careful handling of HCl

Q & A

Q. What are the optimal synthetic routes for (4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))prop-2-enylamine, hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the thiazole moiety with substituted phenyl groups via nucleophilic substitution or cross-coupling reactions. For example, describes a similar thiazole derivative synthesis using thionyl chloride for cyclization and potassium tert-butoxide for nucleophilic substitution . Optimization includes:
  • Temperature control : Reactions often require low temperatures (0–5°C) for acyl chloride additions to prevent side reactions.
  • Catalyst selection : Sodium bromide (NaBr) in chlorobenzene enhances reaction efficiency in thiazole formation.
  • Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures improves yield and purity.
  • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationThionyl chloride, NaBr, 85°C5895%
SubstitutionKOtBu, DMF, 85°C8798%

Q. How can spectroscopic and crystallographic methods be used to characterize the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.8 ppm) and carbon signals for thiazole rings (C=S at ~165 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related pyrimidine derivatives in .
  • ESI-MS : Confirm molecular weight (e.g., m/z 282.29 [M+Na]⁺ for similar compounds) .

Advanced Research Questions

Q. How should researchers design in vitro experiments to evaluate the compound’s biological activity against specific targets?

  • Methodological Answer :
  • Target selection : Prioritize kinases or receptors where thiazole derivatives show affinity (e.g., notes thiazoles’ anti-quorum sensing activity in marine sponges) .
  • Dose-response assays : Use IC₅₀ determinations with 3–5 log-scale concentrations (e.g., 0.1–100 µM) and triplicate replicates.
  • Controls : Include positive controls (e.g., known kinase inhibitors) and solvent-only negative controls .
  • Statistical design : Randomized block designs with split plots, as in , ensure reproducibility across biological replicates .

Q. How can contradictions in solubility and stability data across studies be resolved?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy (λmax for quantification).
  • Accelerated stability studies : Expose the compound to varying pH (1–13), temperatures (4–40°C), and light conditions, monitoring degradation via HPLC .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., impurity profiles from ) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for kinases).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate electrostatic potential surfaces and H-bonding sites, as in .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .

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